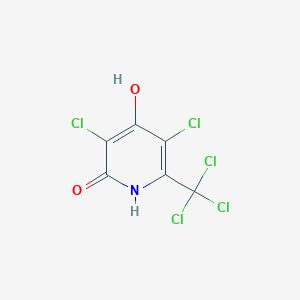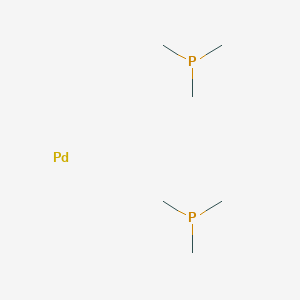![molecular formula C20H13N3O3S B14258013 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 374905-15-4](/img/structure/B14258013.png)
1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound that features a thiazole ring, a naphthalene core, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which is then coupled with a naphthalene derivative
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions: 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or amines.
科学的研究の応用
1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
作用機序
The mechanism of action of 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting or modulating their activity. The naphthalene core provides a rigid framework that enhances binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex.
類似化合物との比較
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Naphthalene Derivatives: Naphthalene-based compounds are known for their stability and are used in various industrial applications.
Uniqueness: 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the combination of the thiazole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, making it a valuable compound for further research and development.
特性
CAS番号 |
374905-15-4 |
|---|---|
分子式 |
C20H13N3O3S |
分子量 |
375.4 g/mol |
IUPAC名 |
1-hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H13N3O3S/c24-18-14-9-5-4-8-13(14)16(10-15(18)19(25)26)22-23-20-21-17(11-27-20)12-6-2-1-3-7-12/h1-11,24H,(H,25,26) |
InChIキー |
HGZRBJHAEDMWPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


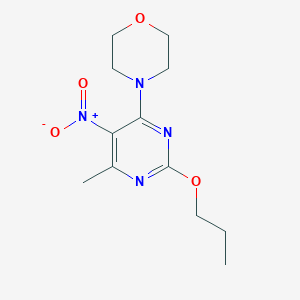
oxophosphanium](/img/structure/B14257939.png)
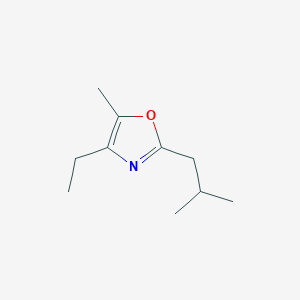
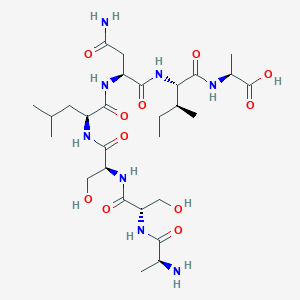
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
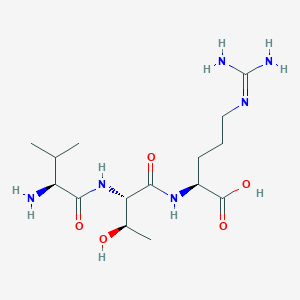

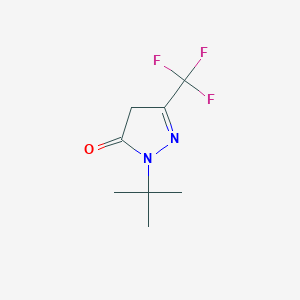
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
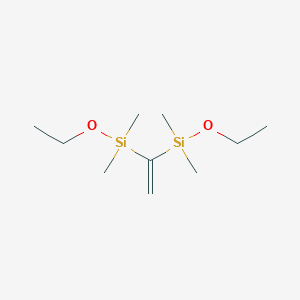
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
